D-Allothreonine, ethyl ester

Übersicht

Beschreibung

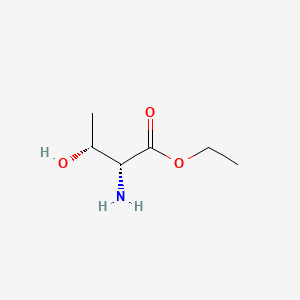

“D-Allothreonine, ethyl ester” is a derivative of D-Allothreonine . D-Allothreonine is an amino acid with the molecular formula C4H9NO3 and a molecular weight of 119.1192 . It is also known as Allothreonine, D-; l-Allo-threonine; D-threonine .

Synthesis Analysis

The synthesis of an ester, such as “D-Allothreonine, ethyl ester”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the use of amino acid racemase for the preparation of D-allothreonine from L-threonine .Molecular Structure Analysis

The molecular structure of D-Allothreonine consists of a carboxyl group (COOH), an amino group (NH2), and a hydroxyl group (OH) attached to different carbon atoms in the molecule . As an ester, “D-Allothreonine, ethyl ester” would have an additional ethoxy group (C2H5O) replacing the hydrogen in the carboxyl group of D-Allothreonine.Chemical Reactions Analysis

Esters, including “D-Allothreonine, ethyl ester”, can undergo several types of reactions. One such reaction is hydrolysis, which is the breaking of the ester bond in the presence of water, catalyzed by either an acid or a base . This reaction results in the formation of a carboxylic acid and an alcohol. Esters can also undergo reduction with lithium aluminum hydride to form alcohols .Wissenschaftliche Forschungsanwendungen

Improved Synthesis Methods

D-Allothreonine, ethyl ester, and its derivatives have seen advancements in synthesis methods. Kikuchi and Konno (2013) described an improved synthesis of protected D-allothreonine derivatives, including Fmoc-D-allothreonine (tBu)-OH and Fmoc-D-allothreonine-OtBu. This synthesis involved the epimerization of L-threonine with catalytic salicylaldehyde, yielding D-allothreonine with high deuterium enrichment (96% de). This method facilitates easier production of D-allothreonine derivatives for various research applications (Kikuchi & Konno, 2013).

Physicochemical and Electrochemical Applications

Wu Xin (2008) explored amino acid ionic liquids (ILs) derived from threonine, including the ethyl ester derivative of para-toluenesulfonic acid threonine (ThrC2-TsOH). This study focused on their physicochemical properties, such as IR spectra, melting points, and thermostability. The research demonstrated the impact of esterification on melting points and intermolecular interactions, offering insights into the applications of such derivatives in the field of material science and electrochemistry (Wu Xin, 2008).

Application in Vascular and Cellular Studies

Studies on endothelial cells and vascular functions have also utilized D-allothreonine, ethyl ester derivatives. For instance, the research by James et al. (2005) on thimerosal neurotoxicity involved the use of glutathione ethyl ester, highlighting its protective effects against mercury-induced neurotoxicity. This study illustrates the potential of D-allothreonine, ethyl ester derivatives in understanding cellular defense mechanisms and neurotoxicity (James et al., 2005).

Synthesis of Novel Polymers

Research on new polymers has also incorporated D-allothreonine, ethyl ester derivatives. Al-Muallem et al. (2015) synthesized a novelcyclopolymer containing residues of the essential amino acid methionine, utilizing ethyl ester hydrochloride of methionine. This research showcased the application of such derivatives in polymer science, particularly in the creation of materials with specific properties like corrosion inhibition efficiency (Al-Muallem et al., 2015).

Renewable Commodity Chemical Production

In the context of sustainable and renewable resources, Karp et al. (2017) demonstrated the use of an ester sourced from sugars in the efficient production of acrylonitrile, a key component in various plastics and fibers. This approach, which includes D-allothreonine, ethyl ester derivatives, represents a significant advancement in the field of green chemistry and sustainable industrial processes (Karp et al., 2017).

Wirkmechanismus

Safety and Hazards

The safety data sheets for D-Allothreonine and Ethyl Acetate , a common ester, provide some insight into potential hazards. These compounds can cause irritation to the eyes and skin, and inhalation or ingestion can be harmful . It’s important to handle these chemicals with appropriate safety measures, including the use of personal protective equipment.

Zukünftige Richtungen

Esters, including “D-Allothreonine, ethyl ester”, have a wide range of applications in various fields. Recent research has focused on the development of new synthesis methods, such as the dehydrogenative synthesis of esters from enol ethers using water as the formal oxidant . This represents a promising direction for future research and development in the field of ester chemistry .

Eigenschaften

IUPAC Name |

ethyl (2R,3R)-2-amino-3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3,7H2,1-2H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTDLWHHJMGLGD-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@@H](C)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308875 | |

| Record name | D-Allothreonine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Allothreonine, ethyl ester | |

CAS RN |

703395-04-4 | |

| Record name | D-Allothreonine, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=703395-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Allothreonine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

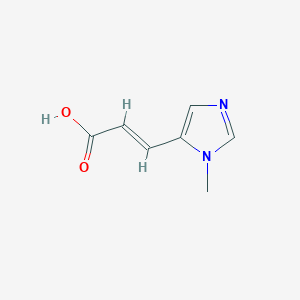

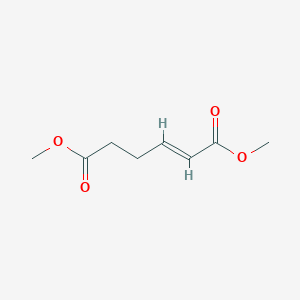

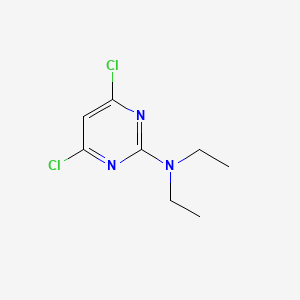

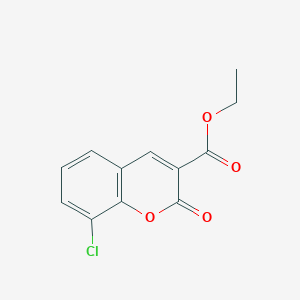

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dichlorobenzo[d]thiazol-4-amine](/img/structure/B3279887.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B3279906.png)

![2-[(1S)-1-Aminoethyl]-3-methylphenol](/img/structure/B3279909.png)

![6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B3279932.png)